Home > Products > Screening Compounds P35467 > N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea -

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-256234
CAS Number:
Molecular Formula: C27H19F4N5O3
Molecular Weight: 537.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea belongs to a class of compounds known as furo[2,3-d]pyrimidines. These compounds are characterized by a fused furan and pyrimidine ring system and have shown promise in various medicinal chemistry applications, including as potential antitumor and antimicrobial agents. [] This particular molecule contains additional functional groups, including a urea linkage and various substituents like methoxy, fluoro, and trifluoromethyl groups, which may further contribute to its biological activity and physicochemical properties.

N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic Acid (1)

  • Compound Description: This compound is a classical antifolate analog containing a furo[2,3-d]pyrimidine ring system. It was designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor activity. [] It showed moderate to good DHFR inhibitory activity and significant cytotoxicity toward various tumor cell lines in culture. [] It was also a good substrate for human folylpolyglutamate synthetase. []

N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]-N-methylamino]benzoyl]-L-glutamic Acid (2)

  • Compound Description: This is the N-9 methyl analog of compound 1. [] It also exhibited moderate to good DHFR inhibitory activity, being twice as potent as compound 1. [] Like compound 1, it showed significant cytotoxicity toward tumor cell lines and was a good substrate for human folylpolyglutamate synthetase. []
  • Relevance: Similar to compound 1, this compound shares the furo[2,3-d]pyrimidine core structure with N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea. The key difference lies in the presence of the (p-aminobenzoyl)-L-glutamate substituent at the 5-position and the additional N-methyl group, both characteristic of classical antifolates. []

2,4-Diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (3-6)

  • Relevance: These compounds, like N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, are based on the furo[2,3-d]pyrimidine scaffold and possess an anilinomethyl substituent at the 5-position. [] The key difference lies in the absence of the urea moiety in compounds 3-6 and the variation in substituents on the phenyl ring. []

N-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazine-4(H)-one (2)

  • Compound Description: This compound is a fused pyrrolo-heteroaryl ring system synthesized from N-benzyl-2-amino-3-tbutoxycarbonyl-4,5-dimethylpyrrole. [] It served as a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidin-4-ones. []
  • Relevance: Although N-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazine-4(H)-one (2) does not contain the furo[2,3-d]pyrimidine core of the target compound, it represents a related heterocyclic system with potential biological interest. [] It highlights the broader exploration of fused heterocycles with similar structural features to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea.

N-Benzyl-2,5,6-trimethyl-3-substituted-pyrrolo[2,3-d]pyrimidin-4-ones (4)

  • Compound Description: This series represents a group of pyrrolo[2,3-d]pyrimidin-4-ones synthesized from N-benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazine-4(H)-one (2) by reacting with different substituted anilines. [] These compounds were synthesized to explore their chemical properties and potential medicinal interest. []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidin-4-one core structure with N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, highlighting the exploration of different heterocyclic frameworks. [] The key structural difference lies in the presence of a pyrrole ring instead of a furan ring, and the absence of the urea moiety in the related compounds. []

1-(3,3-dimethyl-butyl)-3-(4-methyl-5-(7-methyl-2-(2-fluoroamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea

  • Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative designed as a Raf kinase inhibitor for cancer treatment. [, , ]
  • Relevance: While not directly derived from the furo[2,3-d]pyrimidine core of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it highlights the exploration of related pyrimidine-based heterocyclic systems for therapeutic applications. [, , ] Both compounds share the urea functional group and exhibit potential anticancer activity. [, , ]

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

  • Compound Description: This compound is an acylthiourea derivative containing a pyrazole ring with chloride and trifluoromethyl substituents. [] It was synthesized by combining elements known for bioactivity in hopes of generating a new compound with similar properties. []
  • Relevance: Although N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea does not share the furo[2,3-d]pyrimidine core of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it demonstrates the exploration of different heterocyclic frameworks (pyrazole) and functional groups (acylthiourea) for potential bioactivity. []

3-Amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

  • Compound Description: This compound is a thienopyrimidine derivative investigated for its potential antidiabetic activity. [] It demonstrated protective properties against diabetes, potentially due to the presence of the methoxy group in the ortho position of the phenyl moiety. []
  • Relevance: This compound highlights the exploration of different heterocyclic systems, such as thienopyrimidine, for therapeutic applications related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, even though their core structures differ. [] Both compounds share a pyrimidine ring and a methoxy-substituted phenyl group, suggesting potential structure-activity relationships. []

2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines (1-8)

  • Compound Description: This series comprises eight nonclassical antifolates with varying substituents on the phenyl ring attached to the aminomethyl group. [] They were designed as potential DHFR inhibitors, showing significant selectivity against Toxoplasma gondii DHFR compared to rat liver DHFR. []

N-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

  • Compound Description: This compound is a classical antifolate analog based on a pyrrolo[2,3-d]pyrimidine scaffold. [] It was designed as a DHFR inhibitor and showed potent activity against various human leukemia and carcinoma cell lines. [] It also exhibited good substrate properties for human folylpolyglutamate synthetase. []
  • Relevance: This compound is structurally similar to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea through the presence of the 2,4-diaminopyrimidine core. [] The key difference lies in the pyrrole ring instead of a furan ring and the classical antifolate (p-aminobenzoyl)-L-glutamate substituent at the 5-position. []

1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]ethanone (4)

  • Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative containing a pyrrole substituent. [] It serves as a key intermediate in the synthesis of chalcone dyes with a thieno[2,3-d]pyrimidine-based chromophore. []
  • Relevance: While not directly derived from the furo[2,3-d]pyrimidine core of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it highlights the use of similar heterocyclic systems, such as thieno[2,3-d]pyrimidine, in the development of various derivatives with potential applications. []

3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one chalcone dyes (6a-n)

  • Compound Description: These are a series of novel chalcone dyes derived from 1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]ethanone (4) through condensation reactions with various aldehydes. [] These dyes exhibit a range of colors from greenish-yellow to orange and were applied to polyester fibers. []
  • Relevance: Though not directly structurally related to the target compound, N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this series highlights the versatility of thieno[2,3-d]pyrimidine-based structures for developing compounds with diverse applications. []

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: This compound is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), demonstrating high affinity for the receptor and effectively inhibiting ligand-induced signaling and chemotaxis. [, , ]
  • Relevance: Though based on a pyrido[2,3-d]pyrimidine core instead of the furo[2,3-d]pyrimidine found in N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound represents another example of a pyrimidine-containing heterocyclic system with biological activity. [, , ]

1-(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

  • Compound Description: This series represents a group of novel ureas derived from 1-((5-nitro benzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol (6) and (phenyl carbamoyl)phosphoric acid dichlorides. []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored, emphasizing the urea functionality found in the target compound. []

N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperdine/4-methyl piperazine carboxamides (8e-g)

  • Compound Description: This series represents a group of novel carboxamides derived from 1-((5-nitro benzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol (6). []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored. []

1-(1-(benzo[d]thiazole-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (12a-d)

  • Compound Description: This series represents a group of novel ureas derived from 1-(benzo[d]thiazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol and (phenyl carbamoyl)phosphoric acid dichlorides. []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored, emphasizing the urea functionality found in the target compound. []

N-(1-(benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methyl piperazine carboxamides (12e-g)

  • Compound Description: This series represents a group of novel carboxamides derived from 1-(benzo[d]thiazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol. []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored. []

4-Methyl-6-phenyl-thieno[2,3-d]pyrimidines with a formamidino- or oxalamidocarbonic acid residue

  • Compound Description: This series of compounds is based on the thieno[2,3-d]pyrimidine scaffold and incorporates either a formamidino or oxalamidocarbonic acid residue. [] Some of these compounds exhibited antianaphylactic activity. []
  • Relevance: Although lacking the furo[2,3-d]pyrimidine core of the target compound, N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this series highlights the exploration of related heterocyclic systems (thieno[2,3-d]pyrimidine) with potential therapeutic applications. []

5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines (4.4-4.6)

  • Compound Description: This series of compounds represents a group of S-substituted tetrazolo[1,5-c]quinazolines featuring a dialkylaminoethylthio group. [] They exhibited antimicrobial activity, particularly against Gram-positive cocci Staphylococcus aureus and Enterococcus faecalis. []
  • Relevance: Though structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea due to the tetrazolo[1,5-c]quinazoline core, these compounds highlight the exploration of various heterocyclic frameworks for antimicrobial activity. []

1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas (2.1-2.31)

  • Compound Description: This series comprises a diverse group of ureas substituted with various R1 and R2 groups on the phenyl rings. [] They demonstrated antimicrobial activity, with compound 2.3 (containing fluorine in the aniline fragment) showing notable activity against Escherichia coli and Klebsiella pneumonia. []
  • Relevance: These compounds share the urea functionality with N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, highlighting the importance of this functional group in various biologically active molecules. []

1-(4-methoxyphenyl)-2-(tetrazolo[1,5-c]quinazoline-5-ylthio)-ethanone (4.13)

  • Compound Description: This compound is an S-substituted tetrazolo[1,5-c]quinazoline derivative featuring a 4-methoxyphenyl group. [] It showed antimicrobial activity, particularly against Klebsiella pneumonia. []
  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea due to its tetrazolo[1,5-c]quinazoline core, this compound shares the 4-methoxyphenyl moiety and demonstrates the exploration of diverse heterocyclic systems for antimicrobial activity. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

  • Compound Description: This compound is a key intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. []
  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it highlights the development of diverse heterocyclic compounds for therapeutic purposes, particularly in the field of cancer treatment. []

N-{3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (compound 56)

  • Compound Description: This compound is a selective and high-affinity orexin-1 receptor (OX1R) antagonist, demonstrating brain penetration and specific blockade of OX1R. [] It has potential for treating psychiatric disorders associated with stress or hyperarousal states. []
  • Relevance: Although not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it showcases the development of heterocyclic compounds, in this case, a pyrimidine derivative, for addressing neurological and psychiatric conditions. []

6-methoxy-N5-(4-methylbenzyl)-4-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine (II)

  • Compound Description: This compound is a benzimidazole-pyrimidine hybrid that, upon oxidative cleavage with diiodine, yields 6-methoxy-4-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine. []
  • Relevance: While structurally different from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the exploration of other heterocyclic systems, such as benzimidazole-pyrimidines, for potential therapeutic applications. []

6-ethynyl-N-phenyl-9H-purin-2-amine

  • Compound Description: This compound is an ethynyl-heterocycle studied as a model system for irreversible inhibition of Nek2 kinase. [] It exhibits reactivity with N-acetylcysteine methyl ester, suggesting its potential as a Nek2 inhibitor. []
  • Relevance: While not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the investigation of ethynyl-substituted heterocycles for targeting kinases, highlighting a different approach to drug development. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

  • Compound Description: This aminopyrazole compound is a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2, displaying activity in cancer cell lines. [] It also reduces Mcl-1 levels, a protein involved in apoptosis regulation, making it a potential therapeutic agent for pancreatic cancer. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound showcases the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

[4-(6-allyl-methyl-amino-hexyloxy)-2-fluoro-phenyl]-(4-bromophenyl)-methanone fumarate (Ro 48-8071)

  • Compound Description: This compound is an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) and is found to induce CYP3A expression in primary cultured rat and mouse hepatocytes. [] It acts through the accumulation of squalene metabolites that activate the pregnane X receptor (PXR). []
  • Relevance: While not directly related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of structure or target, this compound showcases the investigation of molecules that interfere with cholesterol biosynthesis and their impact on cytochrome P450 expression, illustrating a distinct area of drug development research. []

trans-N-(4-chlorobenzoyl)-N-methyl-(4-dimethylaminomethylphenyl)-cyclohexylamine (BIBX 79)

  • Compound Description: This compound is an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) and is found to induce CYP3A expression in primary cultured rat and mouse hepatocytes. [] Like Ro 48-8071, it acts through the accumulation of squalene metabolites that activate the pregnane X receptor (PXR). []
  • Relevance: While not directly related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of structure or target, this compound showcases the investigation of molecules that interfere with cholesterol biosynthesis and their impact on cytochrome P450 expression, illustrating a distinct area of drug development research. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Compound Description: This compound acts as an antagonist of the estrogen receptor-β (ERβ) and has been shown to block pain-related aversion in rats. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

(3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinolone (G15)

  • Compound Description: This compound acts as an antagonist of the G protein–coupled estrogen receptor-1 (GPER1) and has been shown to block pain-related aversion in rats. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

2,3-bis(4-hydroxyphenyl)-propionitrile (DPN)

  • Compound Description: This compound acts as an agonist of the estrogen receptor-β (ERβ) and has been shown to induce conditioned place avoidance in rats without affecting their mechanical or thermal sensitivity. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

(±)-1-([3aR,4S,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone (G1)

  • Compound Description: This compound acts as an agonist of the G protein–coupled estrogen receptor-1 (GPER1) and has been shown to induce conditioned place avoidance in rats without affecting their mechanical or thermal sensitivity. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: This compound is another panRAF inhibitor with potential for treating melanoma brain metastases. [] It is a substrate of breast cancer resistance protein (Bcrp), limiting its brain distribution. [] Despite this limitation, it exhibits superior in vitro efficacy in patient-derived melanoma cell lines compared to other panRAF inhibitors. []
  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

  • Compound Description: This compound is a panRAF inhibitor with potential for treating melanoma brain metastases. [] It shows higher brain distribution than other panRAF inhibitors tested but is a substrate for Bcrp, limiting its effectiveness. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []
Overview

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, commonly referred to as GW768505A, is a synthetic compound primarily recognized for its dual inhibitory action on vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2 receptor tyrosine kinases. This compound is of significant interest in the fields of cancer research and angiogenesis studies due to its potential therapeutic applications in inhibiting tumor growth and angiogenesis, the process by which new blood vessels form from existing ones .

Classification

GW768505A belongs to the class of compounds known as ureas, specifically those that contain furo[2,3-D]pyrimidine derivatives. Its classification as a kinase inhibitor positions it within a broader category of anti-cancer agents aimed at modulating cellular signaling pathways involved in tumor growth and metastasis .

Synthesis Analysis

Key Synthetic Steps

  1. Formation of the Furo[2,3-D]pyrimidine Core: The synthesis typically begins with the construction of the furo[2,3-D]pyrimidine scaffold, which involves cyclization reactions that create the nitrogen-containing heterocycle.
  2. Amino Group Introduction: The introduction of the amino group at the appropriate position on the pyrimidine ring is crucial for biological activity and is achieved through amination reactions.
  3. Urea Formation: The final step involves coupling the furo[2,3-D]pyrimidine derivative with a substituted phenyl urea moiety, which is facilitated by standard coupling techniques such as carbamate formation or direct urea synthesis .

Technical Parameters

  • Temperature and Pressure: Specific temperature and pressure conditions are optimized for each reaction step to maximize yield and purity.
  • Solvent Selection: Common solvents used include dimethyl sulfoxide or acetonitrile, chosen for their ability to dissolve reactants and facilitate reaction kinetics.
Molecular Structure Analysis

The molecular formula of GW768505A is C27H19F4N5O3. The compound features a complex structure characterized by multiple functional groups:

  • Furo[2,3-D]pyrimidine Ring: This heterocyclic component contributes to the compound's biological activity.
  • Fluorinated Phenyl Groups: The presence of fluorine atoms enhances lipophilicity and metabolic stability.

Structural Data

  • IUPAC Name: 1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea.
  • InChI Key: FGZIONRFHVNRJB-UHFFFAOYSA-N.
  • Canonical SMILES: COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F .
Chemical Reactions Analysis

GW768505A primarily undergoes reactions typical for urea derivatives and furo[2,3-D]pyrimidines:

  1. Kinase Inhibition Reactions: The compound acts as an inhibitor for various kinases such as VEGFR2 and Tie-2, blocking their activity and thus impeding downstream signaling pathways involved in cell proliferation and survival.
  2. Metabolic Stability Studies: Investigations into its metabolic pathways reveal that fluorinated groups enhance resistance to enzymatic degradation.

Technical Details

  • Enzyme Kinetics: Studies often employ Michaelis-Menten kinetics to evaluate inhibition potency (IC50 values).
Mechanism of Action

The mechanism of action of GW768505A involves competitive inhibition of receptor tyrosine kinases:

  1. Binding Affinity: The compound binds to the ATP-binding site of VEGFR2 and Tie-2, preventing phosphorylation events essential for receptor activation.
  2. Downstream Effects: Inhibition leads to reduced angiogenesis and tumor growth by disrupting signaling cascades that promote cell division and migration.

Relevant Data

  • IC50 Values: GW768505A exhibits low nanomolar IC50 values against its target kinases, indicating potent inhibitory activity .
Physical and Chemical Properties Analysis

Analytical Techniques

Properties are often characterized using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) for structural elucidation.
  • Mass Spectrometry (MS) for molecular weight determination.
Applications

GW768505A has several scientific applications:

  1. Cancer Research: Its role as a dual inhibitor makes it a valuable tool in studying tumor biology and potential treatment strategies.
  2. Angiogenesis Studies: Researchers utilize this compound to explore mechanisms underlying blood vessel formation in various pathologies.
  3. Drug Development: As a lead compound, it serves as a basis for developing new therapeutics targeting similar pathways in cancer treatment .

Properties

Product Name

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C27H19F4N5O3

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37)

InChI Key

FGZIONRFHVNRJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F

Synonyms

4-Amino-5-[4-[[[[2-fluoro-5-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenyl]-6-(4-                              methoxyphenyl)furo[2,3-d]pyrimidine Hydrochloride; N-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-                              d]pyrimidin-5

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.